Cas no 774239-44-0 (3-fluoro-N-methoxy-N,4-dimethylbenzamide)

3-Fluoro-N-methoxy-N,4-dimethylbenzamide is a fluorinated benzamide derivative with applications in pharmaceutical and agrochemical research. Its key structural features include a fluorine substituent at the 3-position and a methoxy-N-methylamide group, which enhance its reactivity and potential as an intermediate in synthetic chemistry. The compound's stability and well-defined molecular structure make it suitable for use in cross-coupling reactions, amidation processes, and other fine chemical syntheses. Its fluorine moiety may contribute to improved bioavailability or binding affinity in bioactive molecules. The product is typically supplied with high purity, ensuring consistent performance in research and development applications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
3-fluoro-N-methoxy-N,4-dimethylbenzamide structure
774239-44-0 structure
Product Name:3-fluoro-N-methoxy-N,4-dimethylbenzamide
CAS No:774239-44-0
MF:C10H12FNO2
MW:197.206186294556
CID:1784628
PubChem ID:57971185
Update Time:2025-10-31

3-fluoro-N-methoxy-N,4-dimethylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 3-fluoro-N-methoxy-N,4-dimethyl-
    • 3-fluoro-N-methoxy-N,4-dimethylbenzamide
    • 774239-44-0
    • MFCD18840251
    • SCHEMBL5776326
    • starbld0038148
    • F1903-0285
    • AKOS009127899
    • Inchi: 1S/C10H12FNO2/c1-7-4-5-8(6-9(7)11)10(13)12(2)14-3/h4-6H,1-3H3
    • InChI Key: DITCYVGEYOISGO-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(N(C)OC)=O)C=CC=1C

Computed Properties

  • Exact Mass: 197.08526
  • Monoisotopic Mass: 197.08520679g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54

3-fluoro-N-methoxy-N,4-dimethylbenzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
F231991-100mg
3-Fluoro-n-methoxy-N,4-dimethylbenzamide
774239-44-0
100mg
$ 95.00 2022-06-05
TRC
F231991-500mg
3-Fluoro-n-methoxy-N,4-dimethylbenzamide
774239-44-0
500mg
$ 365.00 2022-06-05
TRC
F231991-1g
3-Fluoro-n-methoxy-N,4-dimethylbenzamide
774239-44-0
1g
$ 570.00 2022-06-05
abcr
AB606489-250mg
3-Fluoro-N-methoxy-N,4-dimethylbenzamide; .
774239-44-0
250mg
€197.00 2025-04-16
abcr
AB606489-1g
3-Fluoro-N-methoxy-N,4-dimethylbenzamide; .
774239-44-0
1g
€342.60 2025-04-16
abcr
AB606489-5g
3-Fluoro-N-methoxy-N,4-dimethylbenzamide; .
774239-44-0
5g
€1086.30 2025-04-16
abcr
AB606489-10g
3-Fluoro-N-methoxy-N,4-dimethylbenzamide; .
774239-44-0
10g
€1807.20 2025-04-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625634-250mg
3-Fluoro-N-methoxy-N,4-dimethylbenzamide
774239-44-0 98%
250mg
¥921.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625634-500mg
3-Fluoro-N-methoxy-N,4-dimethylbenzamide
774239-44-0 98%
500mg
¥1303.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1625634-1g
3-Fluoro-N-methoxy-N,4-dimethylbenzamide
774239-44-0 98%
1g
¥1701.00 2024-07-28

3-fluoro-N-methoxy-N,4-dimethylbenzamide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:774239-44-0)3-fluoro-N-methoxy-N,4-dimethylbenzamide
Order Number:A1215699
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:57
Price ($):285
Email:sales@amadischem.com

Additional information on 3-fluoro-N-methoxy-N,4-dimethylbenzamide

Comprehensive Overview of 3-Fluoro-N-methoxy-N,4-dimethylbenzamide (CAS No. 774239-44-0)

3-Fluoro-N-methoxy-N,4-dimethylbenzamide (CAS No. 774239-44-0) is a fluorinated aromatic amide compound with significant applications in pharmaceutical and agrochemical research. This specialty chemical is increasingly sought after due to its unique structural features, including a fluoro substituent and methoxy-N-methyl moiety, which enhance its reactivity and bioavailability. Researchers and industries are exploring its potential as a building block for drug discovery, particularly in the development of small molecule inhibitors and bioactive intermediates.

The compound's molecular formula (C10H12FNO2) and molecular weight (197.21 g/mol) make it a versatile candidate for structure-activity relationship (SAR) studies. Its fluorine atom contributes to improved metabolic stability and membrane permeability, aligning with current trends in rational drug design. Recent publications highlight its utility in kinase inhibitor synthesis, a hot topic in oncology research, where targeted therapies dominate clinical pipelines.

From a synthetic chemistry perspective, 3-Fluoro-N-methoxy-N,4-dimethylbenzamide is often prepared via amide coupling reactions between fluorinated benzoic acid derivatives and N,O-dimethylhydroxylamine. This method is favored for its high yield and compatibility with green chemistry principles—a major focus area for modern manufacturers addressing environmental sustainability concerns. Analytical characterization typically involves HPLC purity testing, NMR spectroscopy, and mass spectrometry, ensuring compliance with Good Manufacturing Practice (GMP) standards.

The compound's physicochemical properties—including a predicted logP of 1.82 and hydrogen bond acceptors count of 3—make it suitable for central nervous system (CNS) drug development. This aligns with growing interest in blood-brain barrier penetration strategies, frequently searched in neuroscience and neurodegenerative disease research forums. Its crystalline form (confirmed by X-ray diffraction studies) ensures stability during storage, addressing supply chain challenges faced by pharmaceutical companies.

In the agrochemical sector, derivatives of 774239-44-0 show promise as plant growth regulators due to their structural similarity to known auxin mimics. With increasing global demand for crop yield optimization solutions, this application area has gained traction in precision agriculture discussions. The compound's fluorine atom enhances leaf systemic movement, a key consideration in foliar application formulations.

Regulatory aspects of 3-Fluoro-N-methoxy-N,4-dimethylbenzamide comply with REACH and FDA guidelines for research chemicals. Safety data sheets indicate proper handling requires standard laboratory PPE, with no extraordinary hazards reported—a critical factor for procurement teams evaluating ESG compliance. The compound's stability under ambient conditions reduces special storage requirements, unlike many fluorinated compounds that demand inert atmospheres.

Market analysts note rising demand for 774239-44-0 in contract research organizations (CROs) serving biotech startups, particularly those focused on personalized medicine. The compound's scalable synthesis supports cost-effective kilolab production, addressing a common bottleneck in preclinical development. Patent landscapes reveal its inclusion in several composition-of-matter claims for G protein-coupled receptor modulators, reflecting its IP potential.

Emerging applications in proteolysis targeting chimera (PROTAC) design leverage the compound's protein-binding affinity, a cutting-edge area in drug discovery frequently searched in academic databases. Its meta-fluorine position allows strategic hydrogen bond interactions with target enzymes, as demonstrated in recent crystallographic studies published in ACS journals.

For analytical chemists, 3-Fluoro-N-methoxy-N,4-dimethylbenzamide serves as a valuable HPLC reference standard due to its distinct UV absorption profile (λmax 254 nm). This facilitates method development for impurity profiling—a critical quality control step in API manufacturing. The compound's chromatographic behavior has been extensively documented in pharmacopeial methods, supporting method transfer between laboratories.

Future research directions may explore its catalytic applications in asymmetric synthesis, given the growing importance of chiral auxiliaries in enantioselective transformations. Computational chemistry studies using DFT calculations predict favorable interactions with transition state structures, suggesting potential in organocatalysis—an area gaining attention in sustainable chemistry circles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:774239-44-0)3-fluoro-N-methoxy-N,4-dimethylbenzamide
A1215699
Purity:99%
Quantity:1g
Price ($):285
Email